molecular formula C22H26N2O6S2 B2984873 N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide CAS No. 873010-68-5

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2984873
CAS No.: 873010-68-5
M. Wt: 478.58
InChI Key: DAVRYILDJRAQOS-UHFFFAOYSA-N
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Description

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide is a complex organic compound featuring a thiazole ring, multiple methoxy groups, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the thiazole ring with 3,4-dimethoxyphenyl derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidative demethylation under strong oxidative conditions, leading to the formation of hydroxyl groups.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Br₂, Cl₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide may exhibit various biological activities such as antimicrobial, antifungal, or anticancer properties. Its structural features make it a candidate for drug development and biological studies.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. The presence of the sulfonamide group suggests it might act as an enzyme inhibitor, which could be useful in treating diseases where enzyme inhibition is beneficial.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The thiazole ring and methoxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-(3,4-dimethoxyphenyl)thiazole-4-carboxamide
  • N-(3,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)acetamide
  • N-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)acetamide

Uniqueness

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide is unique due to its combination of a thiazole ring, multiple methoxy groups, and a sulfonamide moiety. This combination is not commonly found in other compounds, which may confer unique biological activities and chemical properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S2/c1-14-20(31-22(24-14)15-6-8-17(28-3)19(12-15)30-5)10-11-23-32(25,26)21-13-16(27-2)7-9-18(21)29-4/h6-9,12-13,23H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVRYILDJRAQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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